6-Bromo-1,1-dimethylindane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAEIQNMRIQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498415 | |
| Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67159-88-0 | |
| Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 1,1 Dimethylindane
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions at the Bromine-Substituted Aromatic Ring
The bromine atom attached to the aromatic ring of 6-bromo-1,1-dimethylindane is a key functional group that can participate in nucleophilic substitution reactions. smolecule.com In these reactions, the bromine atom is replaced by a nucleophile. While aromatic rings are generally less reactive towards nucleophiles than alkyl halides, the presence of electron-withdrawing groups or specific reaction conditions can facilitate these substitutions. For instance, in the synthesis of certain triazine derivatives, a substituted triazine can react with a resorcinol (B1680541) monoether in a nucleophilic aromatic substitution. google.com
The reactivity of the aromatic ring in this compound is influenced by the fused five-membered ring and the gem-dimethyl group. These structural features can affect the electron density of the aromatic system and the stability of any intermediates formed during the reaction. smolecule.com Research on related arene-chromium complexes has shown that the regioselectivity of nucleophilic attack can be controlled by the conformation of the metal complex, with nucleophiles preferentially attacking carbon atoms eclipsed by a chromium-carbonyl bond. researchgate.net While direct studies on the SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution suggest its potential for creating a variety of substituted 1,1-dimethylindane derivatives.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety
The aryl bromide functionality of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uni-hannover.de These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination. uni-hannover.de
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific examples utilizing this compound were not found, the analogous compound, 5-bromo-1-indanone, readily undergoes Suzuki cross-coupling with various boronic acids. scispace.com This reaction is a key step in the synthesis of biologically active spiro-δ-lactones. scispace.com The general success of Suzuki-Miyaura couplings with similar brominated indane and indanone structures strongly suggests that this compound would be a viable substrate for this transformation, allowing for the introduction of a wide range of aryl and vinyl substituents at the 6-position. scispace.combeilstein-journals.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with a Brominated Indanone Analogue This table is interactive. Click on the headers to sort the data.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-indanone | (4-Hydroxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | 5-(4-Hydroxyphenyl)-1-indanone | Good | scispace.com |
| 5-Bromo-1-indanone | (3-Hydroxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | 5-(3-Hydroxyphenyl)-1-indanone | Good | scispace.com |
Sonogashira, Heck, and Stille Coupling Reactions with this compound Analogues
Other important palladium-catalyzed cross-coupling reactions include the Sonogashira, Heck, and Stille couplings.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orggelest.com This reaction is highly effective for synthesizing arylalkynes. Given the reactivity of aryl bromides in Sonogashira couplings, this compound is expected to react with various terminal alkynes under standard conditions. wikipedia.org
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is catalyzed by palladium complexes and is a versatile method for creating complex olefinic structures. The aryl bromide of this compound would likely be a suitable substrate for Heck coupling with various alkenes.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. While specific examples with this compound were not found, the general utility of the Stille reaction with aryl bromides suggests its applicability.
Research on analogous systems, such as iodinated 1,2-oxazines, has demonstrated successful Sonogashira and Heck couplings, highlighting the potential of these reactions for functionalizing similar heterocyclic and carbocyclic frameworks. beilstein-journals.org
Elimination Reactions and Formation of Indenes and other Unsaturated Systems
Elimination reactions of brominated indanes can lead to the formation of indenes and other unsaturated compounds. These reactions are often driven by the formation of a more stable, conjugated system.
Dehydrobromination Pathways and Conditions
Dehydrobromination, the elimination of hydrogen bromide, is a common reaction for alkyl halides. In the case of brominated indanes, this reaction can lead to the formation of an indene (B144670). For example, 3-bromo-1,1-dimethylindane, an isomer of the title compound, undergoes thermal decomposition with the elimination of HBr to form 1,1-dimethylindene (B103318). researchgate.net This elimination can also be promoted by bases. beilstein-journals.org The reaction of cis- and trans-2,3-dibromo-1,1-dimethylindane with a base leads to HBr elimination to form bromo-substituted indenes. beilstein-journals.org The specific product formed can depend on the stereochemistry of the starting material and the reaction conditions. beilstein-journals.org
Studies on the Stability and Reactivity of Brominated Indane Intermediates
The stability and reactivity of brominated indane intermediates play a crucial role in determining the outcome of various reactions. For instance, the thermal instability of certain tribrominated indanes is attributed to the presence of a pseudoaxial C-Br bond, which facilitates HBr elimination. beilstein-journals.org The formation of carbocation intermediates is a key aspect of electrophilic aromatic substitution, and their stability is enhanced by resonance. libretexts.org However, the formation of such intermediates from a stable aromatic ring is energetically unfavorable. libretexts.org In the context of elimination reactions, the stability of the resulting alkene is a significant driving force. The formation of a conjugated indene system from a brominated indane is a favorable process. scispace.com
Studies on the bromination of 1,1-dimethylindene have revealed the formation of both cis- and trans-2,3-dibromo-1,1-dimethylindane. beilstein-journals.org These diastereomers exhibit different reactivities in subsequent elimination reactions. beilstein-journals.org The investigation of such intermediates provides valuable insights into the reaction mechanisms and allows for the selective synthesis of desired unsaturated products. beilstein-journals.org
Electrophilic Aromatic Substitution on the Indane Core (Post-Bromination Context)
The introduction of substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing alkyl and bromo groups. The 1,1-dimethylindane portion is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one. The interplay of these effects dictates the regioselectivity of subsequent reactions.
Research into the electrophilic substitution of analogous indane systems provides insight into the expected reactivity of the 6-bromo derivative. For instance, studies on the t-butylation of 1,1-dimethylindane and 6-t-butyl-1,1-dimethylindane have demonstrated that substitution occurs at specific positions on the aromatic ring. cdnsciencepub.com While direct nitration or acylation studies on this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that incoming electrophiles would likely be directed to the positions ortho and para to the activating alkyl group and meta to the deactivating bromo group, where sterically accessible. The chemical reactivity of this compound is characterized by electrophilic substitution reactions typical of brominated aromatic compounds. smolecule.com
For example, the nitration of benzonorbornene, a related bicyclic system, shows preferential substitution at the β-position, highlighting the influence of the bicyclic structure on reactivity. researchgate.net In the case of this compound, the positions of further substitution would be influenced by the combined electronic and steric effects of both the dimethylindane framework and the bromine atom.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| 4 | Ortho to alkyl group, Meta to bromo group | Favorable |
| 5 | Para to alkyl group, Ortho to bromo group | Potentially favorable, but sterically hindered |
This table is predictive and based on general principles of electrophilic aromatic substitution.
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,1 Dimethylindane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbeilstein-journals.orgnih.govresearchgate.netepfl.chyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecular framework of 6-bromo-1,1-dimethylindane can be constructed. Further dimensionality, with techniques such as COSY, HSQC, HMBC, and NOESY, provides unambiguous assignments and insights into the compound's connectivity and stereochemistry. beilstein-journals.orgepfl.ch
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities for Indane Derivativesbeilstein-journals.orgepfl.chyoutube.com
The ¹H and ¹³C NMR spectra of indane derivatives provide characteristic signals that are instrumental in their identification. For 1,1-dimethylindane, the two methyl groups at the C-1 position typically appear as a sharp singlet in the ¹H NMR spectrum. The chemical shifts of the aromatic and aliphatic protons and carbons are influenced by the substitution pattern on the indane core. beilstein-journals.org
In the case of this compound, the bromine atom on the aromatic ring significantly influences the chemical shifts of the neighboring aromatic protons due to its electron-withdrawing and anisotropic effects. This results in a distinct splitting pattern for the aromatic protons.
Table 1: Representative ¹H and ¹³C NMR Data for Indane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,1-dimethylindene (B103318) | 1.25 (s, 6H, 2 × 1-CH₃), 6.75 (s, 1H, 3-H), 7.15 (tm, ³J = 7.5 Hz, 1H, 6-H), 7.18 (tm, ³J = 7.5 Hz, 1H, 5-H), 7.23 (dm, ³J = 7.5 Hz, 1H, 4-H), 7.27 (dm, ³J = ca. 7.5 Hz, 1H, 7-H) beilstein-journals.org | Data not available |
| 2,3-dibromo-1,1-dimethylindane | 1.31 (s, 6H, 2 × 1-CH₃), 7.26 (m, ³J = 7.5 Hz, 1H, 6-H), 7.30 (m, 1H, 5-H), 7.31 (m, 1H, 7-H), 7.36 (dm, ³J = 7.5 Hz, 1H, 4-H) beilstein-journals.org | 24.2 (2 × 1-CH₃), 52.6 (C-1), 120.0 (C-3), 120.3 (C-4), 121.3 (C-7), 126.4 (C-6), 127.2 (C-5), 138.9 (C-2), 139.9 (C-3a), 150.0 (C-7a) beilstein-journals.org |
Note: The data presented is for related indane derivatives to provide a comparative context for the expected spectral features of this compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistrybeilstein-journals.orgepfl.ch
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. epfl.ch
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons, providing information about their spatial proximity and thus the stereochemistry and conformation of the molecule. researchgate.net
For this compound, HMBC would be particularly useful in confirming the position of the bromine atom by observing long-range correlations from the aromatic protons to the carbon atoms of the benzene (B151609) ring. For instance, correlations from the proton at C-7 to C-5 and C-3a would be expected. beilstein-journals.org NOESY correlations between the methyl protons at C-1 and the aromatic proton at C-7 would help to confirm the 1,1-dimethyl substitution pattern. beilstein-journals.org
Analysis of Coupling Constants for Conformational and Stereochemical Insightsbeilstein-journals.orgnih.gov
The magnitude of the vicinal coupling constants (³J) between protons provides valuable information about the dihedral angle between them, as described by the Karplus equation. In the five-membered ring of the indane system, the coupling constants between the protons on C-2 and C-3 can help determine the ring's conformation and the relative stereochemistry of substituents. While this is more critical for substituted indanes with chiral centers at C-2 and C-3, the analysis of coupling constants in the aromatic region of this compound can confirm the substitution pattern. For example, the ortho, meta, and para couplings between the aromatic protons will have characteristic values.
It is important to note that relying solely on the general rule that ³J(cis) > ³J(trans) in five-membered rings can be misleading, as exceptions have been observed in some 2,3-dibromo-1,1-dimethylindanes. beilstein-journals.orgnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmationbeilstein-journals.org
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₃Br), HRMS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the measured mass of the molecular ion would be very close to the calculated theoretical mass.
Table 2: Theoretical and Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₁₁H₁₃⁷⁹Br) | 224.0201 |
| [M]⁺ (C₁₁H₁₃⁸¹Br) | 226.0180 |
The observation of this isotopic pattern and the accurate mass measurement would provide strong evidence for the molecular formula of this compound.
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are fundamental for assessing the purity of a chemical compound and for isolating it from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysisresearchgate.netamazonaws.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to analyze the components of a reaction mixture, determine the purity of a product, and identify byproducts. acs.org
In the synthesis of this compound, GC-MS analysis of the crude reaction mixture would allow for the identification of the desired product, any unreacted starting materials, and potential isomers or other byproducts. The retention time of the compound in the GC column provides a measure of its volatility and interaction with the stationary phase, while the mass spectrum provides a fingerprint for its identification. The fragmentation pattern observed in the mass spectrum can also offer structural information.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC serves as a crucial method for assessing the purity of a synthesized batch and for quantifying its concentration in various samples. google.com The technique can be adapted for both analytical and preparative purposes.
For analytical applications, HPLC is employed to determine the purity of this compound after synthesis. This is achieved by separating the target compound from any unreacted starting materials, byproducts, or isomers. The quantification of the compound is performed by comparing the peak area of the analyte to that of a known standard. scispace.com While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, typical conditions for related aromatic compounds can be extrapolated.
Enantiomeric purity, which is critical for chiral compounds, can also be determined using HPLC with a chiral stationary phase. google.comgoogle.com.pg This allows for the separation and quantification of individual enantiomers of a compound.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (for general purity) or Chiral Stationary Phase (for enantiomeric separation) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water, or Methanol and Water |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detector | UV-Vis Detector (typically at 254 nm for aromatic compounds) |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table represents typical conditions used for the analysis of aromatic compounds and serves as a general guide.
Preparative Chromatography for Compound Isolation
Following a chemical synthesis, the desired product, such as this compound, is often present in a mixture containing residual reactants, solvents, and byproducts. Preparative chromatography is a standard and effective method for isolating and purifying the target compound from such crude reaction mixtures. google.comepo.org This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.
Flash column chromatography is a common form of preparative chromatography used for the purification of indane derivatives. rsc.org In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column under pressure. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in different fractions.
For nonpolar compounds like this compound, a normal-phase system is often employed, using a polar stationary phase like silica gel and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. rsc.org The fractions are collected and typically analyzed by a simpler technique like Thin Layer Chromatography (TLC) to identify those containing the pure product before being combined and concentrated.
Table 2: General Parameters for Preparative Flash Column Chromatography
| Parameter | Typical Material/Condition |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., starting from 100% Hexanes and gradually increasing the polarity with EtOAc) |
| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica) or direct liquid injection |
| Detection | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |
| Apparatus | Glass column with a stopcock or an automated flash chromatography system |
This table outlines general conditions for the purification of moderately polar organic compounds and is applicable for the isolation of this compound.
Computational and Theoretical Studies on 6 Bromo 1,1 Dimethylindane Reactivity and Structure
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the complex processes of chemical reactions. By modeling the potential energy surface, researchers can identify key intermediates and transition states, providing a detailed picture of how reactions proceed.
The synthesis and derivatization of 6-Bromo-1,1-dimethylindane involve several key reaction steps, the mechanisms of which can be thoroughly investigated using computational methods. For instance, the bromination of the precursor, 1,1-dimethylindene (B103318), to form a dibromo derivative is a critical transformation. researchgate.net Theoretical calculations can map the entire reaction pathway for the addition of bromine (Br₂) across the double bond. nih.gov This involves locating the transition state for the formation of the bromonium ion intermediate and the subsequent nucleophilic attack by the bromide ion.
Studies on the bromination of 1,1-dimethylindene have revealed nuances in stereoselectivity. The formation of trans-2,3-dibromo-1,1-dimethylindane is often favored, and computational analysis can explain this preference by comparing the energies of the transition states leading to the cis and trans products. researchgate.netbeilstein-journals.org The subsequent elimination of HBr to yield a bromo-substituted indene (B144670) can also be modeled to understand its regiospecificity. researchgate.net
For further derivatization of this compound, such as in cross-coupling reactions or nucleophilic substitutions, transition state analysis helps predict the feasibility and outcome of these reactions. Computational models can assess the activation barriers for different pathways, guiding the selection of optimal reaction conditions. For example, in a hypothetical Suzuki coupling, calculations could model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst.
The energetic profile of a reaction provides a quantitative measure of its thermodynamics and kinetics. Quantum chemical calculations can determine the relative energies of reactants, intermediates, transition states, and products. This information is compiled into a reaction coordinate diagram, which visually represents the energy changes throughout the transformation.
For key transformations involving brominated indanes, such as the initial bromination or subsequent functionalization, these energy profiles are invaluable. For example, the enthalpy of reaction for the addition of bromine to 1,1-dimethylindene can be calculated to determine if the reaction is exothermic or endothermic. Vaporization and fusion enthalpies for related compounds like 1,1-dimethylindane have been experimentally measured and can serve as benchmarks for computational methods. aip.org
Furthermore, the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict the major product. For instance, in the elimination of HBr from a dibromoindane, calculations can show whether the formation of 2-bromo- or 3-bromo-1,1-dimethylindene is energetically more favorable. researchgate.netbeilstein-journals.org
Transition State Analysis and Reaction Pathway Mapping for Bromination and Derivatization
Conformational Analysis and Molecular Dynamics Simulations of Substituted Indanes
The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through bond rotation. scribd.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for predicting spectroscopic data, which is essential for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules.
Density Functional Theory (DFT) calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.net For a molecule like this compound, accurate prediction of its NMR spectrum can confirm its structure and stereochemistry. Research on the related cis- and trans-2,3-dibromo-1,1-dimethylindanes has shown that relying on standard empirical rules for NMR coupling constants can lead to incorrect stereochemical assignments. researchgate.netbeilstein-journals.org In this case, DFT calculations were crucial for correctly assigning the cis and trans isomers by accurately predicting their respective ³J coupling constants. researchgate.net This highlights the importance of computational validation, especially for complex or strained ring systems where experimental data can be ambiguous.
| Parameter | Technique | Application to this compound | Reference |
| ¹H NMR Chemical Shifts | DFT (e.g., B3LYP/6-311+G(2d,p)) | Predicts the resonance frequencies of protons, aiding in structural assignment. | researchgate.net |
| ¹³C NMR Chemical Shifts | DFT | Predicts the resonance frequencies of carbon atoms, confirming the carbon skeleton. | researchgate.netcapes.gov.br |
| ³J Coupling Constants | DFT | Calculates proton-proton coupling constants, crucial for determining dihedral angles and stereochemistry. | researchgate.net |
Electronic Structure Analysis and Reactivity Descriptors
The distribution of electrons within a molecule dictates its reactivity. Electronic structure analysis, primarily through the lens of Conceptual Density Functional Theory (CDFT), provides a set of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. mdpi.comacs.org
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. koyauniversity.org
For this compound, these calculations can quantify its electrophilic and nucleophilic character. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, and the global electrophilicity index (ω), provide a comprehensive picture of its reactivity. mdpi.comias.ac.in For example, the electrophilicity index can classify the compound as a strong, moderate, or marginal electrophile, predicting its reactivity towards nucleophiles. mdpi.com Local reactivity descriptors, like the Fukui function, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. acs.org This allows for predictions of regioselectivity in reactions like aromatic substitution or addition to the benzene (B151609) ring.
| Descriptor | Definition | Significance for this compound | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; a higher energy suggests greater nucleophilicity. | koyauniversity.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; a lower energy suggests greater electrophilicity. | koyauniversity.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and polarizability. | researchgate.net |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Quantifies the overall electrophilic nature of the molecule. | mdpi.com |
| Fukui Function (f(r)) | Describes the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites within the molecule for nucleophilic or electrophilic attack. | acs.org |
Applications and Material Science Relevance of 6 Bromo 1,1 Dimethylindane Derivatives
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The creation of complex polycyclic aromatic hydrocarbons (PAHs) and similar extended π-systems often depends on the careful assembly of smaller, functionalized aromatic components. ethernet.edu.et In this area, 6-bromo-1,1-dimethylindane acts as a crucial precursor. Through reactions like Suzuki or Stille cross-coupling, the bromine atom can be substituted with different aryl or vinyl groups, effectively broadening the aromatic system. Following this, cyclization reactions, frequently triggered by acid catalysis or photochemical methods, can be used to form the fused ring systems that are characteristic of PAHs. The 1,1-dimethylindane portion can either be kept in the final structure to provide specific solubility and solid-state packing features, or it can serve as a temporary framework that is later altered or removed. The strategic functionalization of these aromatic building blocks is key to constructing complex organic molecules. ethernet.edu.et
The distinct structural properties of this compound make it a desirable initial component for crafting advanced organic materials with possible uses in electronics and photonics. ethernet.edu.et The indane core can be integrated into the main chain of conjugated polymers or attached as a substituent to chromophores for non-linear optics. The gem-dimethyl group can improve the solubility and processability of these materials, a common difficulty in organic electronics. Additionally, the capacity to modify the aromatic ring through the bromo substituent permits precise adjustments of electronic properties, such as HOMO/LUMO energy levels. This is vital for enhancing the effectiveness of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research has investigated using the 1,1-dimethylindane unit in hole-transporting materials and as host materials for phosphorescent OLEDs.
Building Block for Polycyclic Aromatic Hydrocarbons and Related Architectures
Development of Novel Ligands and Catalysts Incorporating Indane Scaffolds
The inflexible structure of the indane scaffold is especially beneficial in ligand design for catalysis, as it can establish a clear and consistent coordination environment around a metal center. This is particularly crucial in asymmetric catalysis, where the stereochemical result of a reaction is determined by the chiral environment the ligand creates.
Although this compound is not chiral itself, it can be a starting point for creating chiral indane-based ligands. Chirality can be added by separating racemic mixtures or by using asymmetric synthesis methods to establish stereocenters on the indane structure. For instance, modifying the indane core can produce chiral diols, diamines, or phosphines, which are typical coordinating groups in asymmetric catalysts. When these chiral ligands are combined with transition metals like rhodium, iridium, or palladium, they can catalyze a broad spectrum of enantioselective reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with excellent stereocontrol.
The bromo-functionalized indane can be utilized to synthesize various organometallic complexes. thieme-connect.de The bromine atom can be easily changed into an organolithium or Grignard reagent, which can then be used to transfer to other metals, creating stable organometallic compounds. thieme-connect.de Alternatively, the bromine can be substituted by other functional groups that can then attach to a metal center. acs.org The resulting organometallic complexes, which include the 1,1-dimethylindane group, may show interesting catalytic abilities or act as models for examining basic organometallic reaction processes. thieme-connect.de The bulkiness of the gem-dimethyl group can be important in stabilizing reactive metal centers and guiding the selectivity of catalytic reactions.
Design and Synthesis of Chiral Indane-Based Ligands for Asymmetric Catalysis
Polymer Chemistry Applications (e.g., as Monomers or Initiators)
In polymer chemistry, this compound and its derivatives can be employed in several capacities. The reactive bromo group allows it to act as a monomer in different polymerization reactions. For example, it can participate in palladium-catalyzed cross-coupling polymerization, such as Suzuki or Stille polymerization, with suitable difunctional comonomers to form conjugated polymers. The resulting polymers would have the 1,1-dimethylindane unit in their main chains, which could affect their thermal stability, solubility, and optoelectronic properties.
Incorporation into Polymer Backbones
The functionalization of the this compound derivative makes it a candidate for incorporation into polymer chains via established polymerization techniques. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. mdpi.comwikipedia.orgwalisongo.ac.idnih.govresearchgate.netrsc.orgnih.gov In such a scenario, the bromine atom would serve as a leaving group, allowing the 1,1-dimethylindane unit to be linked to other monomers.
The incorporation of the bulky and non-coplanar 1,1-dimethylindane unit into a polymer backbone would be expected to impart specific properties. It could enhance the solubility of otherwise rigid-rod polymers by preventing close packing of the polymer chains. Furthermore, the introduction of such a kinked structure could lead to polymers with high glass transition temperatures (Tg) and good thermal stability, as the rigid indane structure would restrict segmental motion.
While direct examples of polymers synthesized from this compound are not documented in the available literature, the principles of polymer chemistry suggest its potential utility. A hypothetical polymerization is presented below.
Hypothetical Polymerization Data
Below is an interactive data table illustrating a hypothetical Suzuki polymerization of this compound with a generic diboronic acid ester. This represents a plausible synthetic route, although it is not documented in the literature.
| Reactant 1 | Reactant 2 | Catalyst | Base | Expected Polymer Structure | Anticipated Properties |
| This compound | 1,4-Phenylenediboronic acid bis(pinacol) ester | Pd(PPh₃)₄ | K₂CO₃ | Alternating copolymer of 1,1-dimethylindane and phenylene units | Enhanced solubility, high Tg, amorphous nature |
Investigations into the Biological and Medicinal Chemistry Significance of 6 Bromo 1,1 Dimethylindane Analogues
Structure-Activity Relationship (SAR) Studies for Indane-Based Bioactive Compounds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For indane-based compounds, SAR analyses have been instrumental in optimizing their therapeutic potential. researchgate.net
Exploration of the Indane Scaffold in Pharmacophore Development
The indane scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. nih.govnih.gov This characteristic makes it a valuable starting point for developing new pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. slideshare.net The rigid nature of the indane framework helps in precisely positioning these functional groups for optimal interaction with their biological targets. nih.govresearchgate.net This has led to the development of various indane-based drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and neuroprotective agents. researchgate.net For instance, the introduction of an indane system can reduce the flexibility of a molecule and create new, stable stereocenters, which can be advantageous for receptor binding. researchgate.net
Design and Synthesis of 6-Substituted Indane Analogues for Biological Screening
The design and synthesis of analogues with substituents at the 6-position of the indane ring are a key strategy in exploring its therapeutic potential. The nature and position of these substituents can significantly impact the compound's biological activity. For example, in the context of estrogen receptor beta (ERβ) agonists, the introduction of specific functional groups on the indane ring has been shown to enhance selectivity. nih.gov
A general synthetic route to 6-substituted indane analogues can involve multiple steps, starting from commercially available materials. For instance, the synthesis of certain indane derivatives can begin with the reaction of 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form an intermediate, which is then hydrolyzed to an amino derivative. acs.org This amino group can then be further modified to introduce various substituents. Another approach involves the chlorosulfonylation of indane-1,3-dione to create a sulfonyl chloride at the 6-position, which can then be reacted with different nucleophiles to generate a library of 6-substituted analogues for biological screening. rsc.orgrsc.org
| Starting Material | Reagents | Intermediate/Final Product | Reference |
| 1,2-bis(bromomethyl)benzene, ethyl isocyanoacetate | Acid hydrolysis | 2-Amino-indene-2-carboxylic acid ethyl ester | acs.org |
| Indane-1,3-dione | Chlorosulfonic acid | 1,3-Dioxoindane-6-sulfonyl chloride | rsc.orgrsc.org |
| Phthalide, Arylaldehydes | - | 2-Arylindane-1,3-diones | srce.hr |
| Indane-1,3-dione, Arylaldehydes | - | 2-Arylmethyleneindane-1,3-diones | srce.hr |
Receptor Interaction Studies (e.g., S1P1 Receptor Agonism)
The sphingosine (B13886) 1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. google.com.pgnih.gov Agonism of the S1P1 receptor leads to the sequestration of lymphocytes in lymph nodes, producing a rapid and reversible lymphopenia. google.com.pgnih.gov This mechanism is the basis for the therapeutic effect of fingolimod, a non-selective S1P agonist used in the treatment of multiple sclerosis. nih.gov However, the lack of selectivity of fingolimod, particularly its activity at the S1P3 receptor, is associated with cardiovascular side effects. nih.gov This has driven the search for selective S1P1 receptor agonists.
Mechanistic Insights into Receptor Binding and Activation by Indane Derivatives
Indane derivatives have emerged as promising candidates for selective S1P1 receptor agonists. google.com.pg The rigid indane scaffold allows for the precise orientation of substituents to achieve selective binding to the S1P1 receptor over other S1P receptor subtypes. Molecular docking studies are often employed to understand the binding modes of these derivatives within the active site of the receptor. ajchem-a.com These studies help to elucidate the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the ligand-receptor binding affinity. ajchem-a.com For instance, computational screening of indane-1,3-dione derivatives has been used to predict their binding affinity to the active site of the Mycobacterium tuberculosis InhA protein. ajchem-a.com
In Vitro and Cellular Assays for Biological Target Modulation
The biological activity of newly synthesized indane analogues is evaluated through a series of in vitro and cellular assays. Competitive binding assays are used to determine the binding affinity of the compounds for their target receptor. acs.org In these assays, the test compound competes with a known fluorescent ligand for binding to the receptor, and the displacement of the fluorescent ligand is measured to calculate the binding affinity (Kd). acs.org
Functional assays, such as luciferase reporter gene assays in cell lines expressing the target receptor, are used to measure the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or an antagonist. acs.org For example, the agonistic activity of indane derivatives on the estrogen receptor beta (ERβ) has been evaluated using HEK293 cells expressing the receptor. nih.gov
| Assay Type | Purpose | Example Application | Reference |
| Competitive Binding Assay | Determine binding affinity (Kd) to a receptor. | Evaluating indane derivatives for ERβ binding. | acs.org |
| Luciferase Reporter Gene Assay | Measure functional activity (agonism/antagonism). | Assessing ERβ agonism of indane derivatives in HEK293 cells. | nih.govacs.org |
| Cell Viability Assays | Assess cytotoxicity in 2D and 3D cell cultures. | Testing indane derivatives against lung cancer cell lines. |
Exploration of Indane Derivatives as Probes for Biological Systems
Beyond their therapeutic potential, indane derivatives are also valuable tools as biological probes to investigate various biological processes. Their ability to be functionalized with fluorescent tags makes them suitable for imaging applications. For example, indane derivatives with a donor-π-acceptor (D-π-A) structure have been designed as fluorescent probes for the detection of amyloid-β aggregates, a hallmark of Alzheimer's disease. nih.gov These probes exhibit significant changes in their fluorescence properties upon binding to the aggregated form of the protein, allowing for their detection and monitoring. nih.gov Molecular docking studies have shown that these probes can effectively bind to the hydrophobic tunnel structure of the Aβ fibril. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
